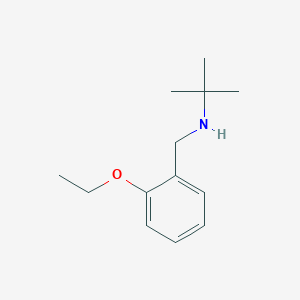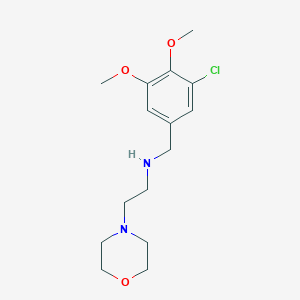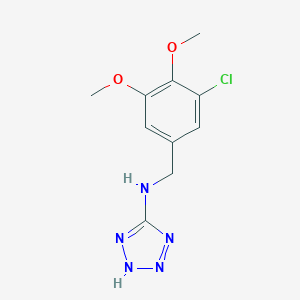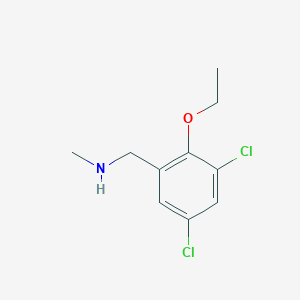![molecular formula C17H24N2O4 B249665 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B249665.png)
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid, also known as MMOP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential therapeutic properties and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is not fully understood. However, studies have shown that 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid interacts with the dopamine and serotonin receptors in the brain, which are involved in regulating mood, behavior, and cognition. 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has also been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has a number of biochemical and physiological effects. 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been found to increase the levels of dopamine and serotonin in the brain, which can improve mood and cognitive function. Additionally, 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been found to reduce the levels of inflammatory cytokines, which can reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been extensively studied and its properties are well understood. However, there are also limitations to using 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid in lab experiments. The compound is relatively expensive, which can limit its use in large-scale experiments. Additionally, the mechanism of action of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are a number of future directions for research on 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid. One area of interest is the development of new therapeutic applications for the compound. Studies have shown that 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has potential for use in treating a variety of conditions, and further research is needed to explore these possibilities. Additionally, researchers are interested in understanding the mechanism of action of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid in greater detail, which could lead to the development of new drugs that target the dopamine and serotonin receptors. Finally, there is interest in exploring the potential of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid as a tool for studying the role of dopamine and serotonin in the brain.
Méthodes De Synthèse
The synthesis of 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid involves the reaction of 2-methoxyphenylpiperazine with 3-methyl-5-oxopentanoic acid under controlled conditions. This process yields 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid as a white crystalline solid with a melting point of 155-158°C.
Applications De Recherche Scientifique
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications. Studies have shown that 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has anti-inflammatory properties and can be used to treat various inflammatory conditions such as arthritis and asthma. Additionally, 5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid has been found to have neuroprotective properties and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Nom du produit |
5-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid |
|---|---|
Formule moléculaire |
C17H24N2O4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C17H24N2O4/c1-13(12-17(21)22)11-16(20)19-9-7-18(8-10-19)14-5-3-4-6-15(14)23-2/h3-6,13H,7-12H2,1-2H3,(H,21,22) |
Clé InChI |
LHTOAUKSVAOOLZ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2OC)CC(=O)O |
SMILES canonique |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=C2OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)


![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)

![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B249599.png)


